Cgamp

Description

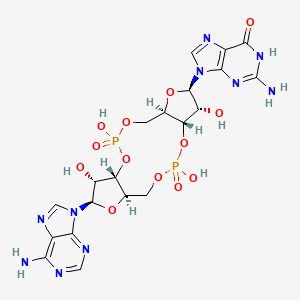

Properties

IUPAC Name |

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCBNSCSPXMEBK-INFSMZHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045334 |

Source

|

| Record name | 3',5'-Cyclic GMP-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849214-04-6 |

Source

|

| Record name | 3',5'-Cyclic GMP-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of cGAMP: A Paradigm Shift in Innate Immunity

An In-depth Technical Guide on the Core of Cytosolic DNA Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect foreign or misplaced nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage. For years, the precise mechanism by which cytosolic double-stranded DNA (dsDNA) triggers a robust type I interferon response remained a pivotal question. The groundbreaking discovery of cyclic GMP-AMP (cGAMP) as a second messenger, and the elucidation of the cGAS-STING signaling pathway, provided a definitive answer and unveiled a fundamental axis of host defense. This technical guide delves into the core discoveries, experimental methodologies, and quantitative data that established this compound's role as a central mediator in innate immunity.

The cGAS-STING pathway is a key signaling cascade that detects cytosolic DNA.[1] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated and catalyzes the synthesis of this compound from ATP and GTP.[2][3] This newly synthesized molecule, this compound, then functions as a second messenger, binding directly to the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[2][4] This binding event initiates a conformational change in STING, leading to its activation and translocation.[3][5] Activated STING then recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines, mounting an effective antiviral and anti-pathogen response.[4][6]

The Seminal Discoveries: Unmasking the cGAS-cGAMP-STING Axis

The journey to discovering this compound began with the observation that cytosolic DNA triggers a type I interferon response dependent on STING, but the link between DNA sensing and STING activation was missing.

Identification of cGAS as the Cytosolic DNA Sensor

Initial biochemical studies were pivotal in identifying the DNA sensor. Researchers demonstrated that mammalian cytosolic extracts could synthesize a soluble factor in the presence of dsDNA, but not RNA, that could activate STING.[7] Through a series of biochemical fractionation steps of these cytosolic extracts, coupled with quantitative mass spectrometry, a protein was identified as the responsible enzyme: cyclic GMP-AMP synthase (cGAS).[7] It was shown that cGAS binds to DNA in the cytoplasm and this binding is essential for its enzymatic activity.[7] Further experiments confirmed that knockdown of cGAS in various cell lines, including fibroblasts, macrophages, and dendritic cells, abrogated the production of type I interferons and other cytokines in response to DNA transfection or DNA virus infection.[7][8] Conversely, overexpression of cGAS was sufficient to activate IRF3 and induce IFN-β production in a STING-dependent manner.[7] These findings firmly established cGAS as the primary cytosolic DNA sensor.[7]

This compound: The Second Messenger Unveiled

With cGAS identified as the "writer" of the signal, the next crucial step was to identify the signal itself. The same biochemical approaches that led to the discovery of cGAS were employed to isolate and characterize the product of the cGAS-catalyzed reaction.[7] When ATP and GTP were added to cytosolic extracts in the presence of DNA, a new molecule was synthesized that could potently activate STING.[7] This molecule was identified as cyclic GMP-AMP (this compound).[2] The discovery of this compound as the first cyclic dinucleotide in metazoans was a landmark finding, establishing it as an endogenous second messenger that directly links cytosolic DNA sensing by cGAS to the activation of STING.[7]

A Unique Molecular Signature: The 2'3'-cGAMP Isomer

Further investigation into the structure of this compound produced by mammalian cGAS revealed a unique molecular arrangement. Through a combination of crystallographic studies, enzymatic digestion, nuclear magnetic resonance (NMR), and mass spectrometry, it was determined that mammalian this compound contains a non-canonical phosphodiester linkage.[9] Specifically, it is a cyclic dinucleotide with one 2'-5' phosphodiester bond and one 3'-5' phosphodiester bond, referred to as 2'3'-cGAMP.[10] This is distinct from the 3'3'-linked this compound produced by bacteria. This structural uniqueness is critical for its high-affinity binding and potent activation of mammalian STING.[11]

Quantitative Data Presentation

The interactions within the cGAS-STING pathway have been characterized with precise quantitative data, which is crucial for understanding the pathway's sensitivity and for the development of therapeutic agonists and antagonists.

Table 1: Binding Affinities of this compound Isomers to STING

| Ligand | STING Variant | Kd (Equilibrium Dissociation Constant) | Experimental Method | Reference(s) |

| 2'3'-cGAMP | Wild Type Human | 3.79 nM - 9.23 nM | ITC, SPR | [12][13] |

| 2'3'-cGAMP | Wild Type Human | ~4.0 nM | ITC, SPR | [12] |

| 2'3'-cGAMP | Wild Type Human | ~10 nM | Biophysical/Biochemical | [14] |

| 2'2'-cGAMP | Wild Type Human | 287 nM | Not Specified | [12] |

| c-di-GMP | Wild Type Human | ~300-fold weaker than 2'3'-cGAMP | Not Specified | [11] |

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: cGAS Enzymatic Activity Parameters

| Parameter | Value | Condition | Reference(s) |

| Optimal DNA length | ≥ 36 bp | For optimal cGAS activity | [11] |

| dsDNA binding affinity | 87.6 nM | For a 2-helical turn dsDNA | [11] |

Table 3: Cellular Activity of STING Agonists

| Compound | Cell Line | Assay Type | Readout | EC50 / Effective Concentration | Reference(s) |

| 2'3'-cGAMP | HEK293T | Luciferase Reporter | ISRE-driven Luciferase | Not specified | [15] |

| 2'3'-cGAMP | THP-1 | ELISA | IFN-β Secretion | 124 µM | [15] |

| 2'3'-cGAMP Analogs | THP-1 | ELISA | IFN-β Secretion | 10.5 µM - 39.7 µM | [15] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is essential for a comprehensive understanding of the this compound discovery.

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway upon cytosolic DNA detection.

Enzymatic Synthesis of 2'3'-cGAMP by cGAS

Caption: Two-step enzymatic synthesis of 2'3'-cGAMP by activated cGAS.

Experimental Workflow: Cell-Based STING Activation Reporter Assay

Caption: Generalized workflow for a STING activation reporter assay.

Experimental Workflow: Detection of STING Oligomerizationdot

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; express_sting [label="Express STING in cells\n(e.g., HEK293T)"]; permeabilize [label="Permeabilize cells\n(e.g., with Digitonin)"]; treat_this compound [label="Treat with this compound"]; lyse_cells [label="Lyse cells in\nnon-reducing buffer"]; run_page [label="Separate proteins by\nNon-reducing SDS-PAGE\nor Blue Native PAGE"]; western_blot [label="Western Blot with\nanti-STING antibody"]; visualize [label="Visualize STING\nmonomers & oligomers"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> express_sting; express_sting -> permeabilize; permeabilize -> treat_this compound; treat_this compound -> lyse_cells; lyse_cells -> run_page; run_page -> western_blot; western_blot -> visualize; visualize -> end; }

References

- 1. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic GMP-AMP synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING | Semantic Scholar [semanticscholar.org]

- 10. This compound-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the cGAS-STING Pathway and cGAMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, with a focus on the enzymatic synthesis of the second messenger cyclic GMP-AMP (cGAMP) and the subsequent activation of STING. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in immunology and drug development.

Introduction: The cGAS-STING Pathway in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens.[1] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] The cGAS-STING pathway is a key PRR system that senses the presence of dsDNA in the cytoplasm, a cellular compartment where DNA is not typically found.[2][3] Cytosolic dsDNA can originate from various sources, including DNA viruses, retroviruses, intracellular bacteria, and damaged mitochondria or nuclei.[4][5]

Upon detecting cytosolic dsDNA, cGAS, a nucleotidyltransferase, is activated and catalyzes the synthesis of 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[6][7] 2'3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[6] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[9][10] These cytokines play a pivotal role in establishing an antiviral state and orchestrating a broader immune response.[3]

Core Mechanism of cGAS Activation and this compound Synthesis

The activation of cGAS and the subsequent synthesis of 2'3'-cGAMP are tightly regulated processes central to the initiation of the signaling cascade.

cGAS Recognition of Cytosolic dsDNA

cGAS binds to the phosphate (B84403) backbone of dsDNA in a sequence-independent manner.[9] The interaction is, however, dependent on the length of the dsDNA, with a preference for longer fragments.[9] This length-dependent activation is thought to be a mechanism to distinguish between short, harmless DNA fragments and longer, potentially pathogenic DNA.[9] The binding of dsDNA induces a significant conformational change in cGAS, leading to its dimerization and the formation of a 2:2 cGAS:dsDNA complex.[8][11] This structural rearrangement is essential for the activation of its enzymatic activity.[11]

The Enzymatic Synthesis of 2'3'-cGAMP

Activated cGAS catalyzes the condensation of one molecule of GTP and one molecule of ATP to form 2'3'-cGAMP.[6][7] This cyclic dinucleotide is unique in its mixed phosphodiester linkages (2'-5' and 3'-5'), which distinguish it from bacterial cyclic dinucleotides (typically 3'-5').[9][12] The synthesis proceeds in a stepwise manner within the catalytic pocket of the cGAS dimer.[13]

STING Activation and Downstream Signaling

The binding of 2'3'-cGAMP to STING is the pivotal event that propagates the signal downstream, culminating in the production of type I interferons.

This compound-induced STING Conformational Change

STING is a transmembrane protein that exists as a dimer on the ER membrane.[14] The binding of 2'3'-cGAMP to the ligand-binding domain of STING induces a dramatic conformational change, causing the dimer to transition from an "open" inactive state to a "closed" active state.[8][15] This conformational shift exposes domains necessary for its trafficking and interaction with downstream signaling partners.[8]

STING Trafficking and TBK1/IRF3 Activation

Activated STING translocates from the ER to the Golgi apparatus.[14] This trafficking is a crucial step for signal amplification. In the Golgi, the C-terminal tail of STING becomes accessible and serves as a docking site for TBK1.[16] The recruitment of TBK1 leads to its autophosphorylation and activation.[16] Activated TBK1 then phosphorylates STING, creating a scaffold for the recruitment of IRF3.[16] Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and nuclear translocation to initiate the transcription of type I interferon genes.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the interactions and enzymatic activity within the cGAS-STING pathway.

| Interaction | Ligand | Dissociation Constant (Kd) | Method | Reference(s) |

| cGAS - dsDNA | dsDNA (various lengths) | ~87.6 nM - 90 nM | Fluorescence Anisotropy | [9][11] |

| cGAS - ssDNA | ssDNA | ~1.5 µM | Fluorescence Anisotropy | [9][11] |

| STING - 2'3'-cGAMP | 2'3'-cGAMP | ~4.6 nM - 9.23 nM | Surface Plasmon Resonance | [3][17] |

| STING - c-di-GMP | c-di-GMP | ~µM range | Not specified | |

| STING - Astin C (antagonist) | Astin C | 53 nM | Not specified | |

| STING - SN-011 (antagonist) | SN-011 | 4.03 nM | Surface Plasmon Resonance | [17] |

Table 1: Binding Affinities in the cGAS-STING Pathway.

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹min⁻¹) | Method | Reference(s) |

| cGAS | ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 6.1 x 10³ | HPLC | [4] |

| cGAS | GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁴ | HPLC | [4] |

Table 2: Enzymatic Kinetics of cGAS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

In Vitro 2'3'-cGAMP Synthesis Assay

Objective: To measure the enzymatic activity of purified cGAS in vitro.

Materials:

-

Purified recombinant cGAS protein

-

dsDNA (e.g., 80 bp dsDNA)[18]

-

ATP and GTP solutions

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of cGAS, and a saturating concentration of dsDNA.

-

Initiate the reaction by adding varying concentrations of ATP and GTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by heat inactivation or addition of EDTA.

-

Analyze the reaction products by HPLC to quantify the amount of 2'3'-cGAMP produced.[4]

-

Determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.[4]

2'3'-cGAMP Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of 2'3'-cGAMP in cell lysates or in vitro reactions.

Materials:

-

Commercially available 2'3'-cGAMP ELISA kit (e.g., from Cayman Chemical or Arbor Assays)

-

Cell lysates or in vitro reaction samples

-

Microplate reader

Procedure: (Following a generic competitive ELISA protocol)

-

Prepare standards and samples. Cell lysates may require a specific lysis buffer compatible with the ELISA kit.[2][19]

-

Add standards and samples to the wells of the microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[19]

-

Add a fixed amount of 2'3'-cGAMP conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) and a polyclonal antibody against 2'3'-cGAMP to each well.[19]

-

Incubate the plate to allow competition between the 2'3'-cGAMP in the sample/standard and the enzyme-conjugated 2'3'-cGAMP for binding to the primary antibody.[19]

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the reporter enzyme (e.g., TMB for HRP) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of 2'3'-cGAMP in the sample.[20]

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[19]

-

Calculate the concentration of 2'3'-cGAMP in the samples by comparing their absorbance to the standard curve.[19]

IFN-β Promoter Luciferase Reporter Assay

Objective: To measure the activation of the IFN-β promoter, a downstream indicator of STING pathway activation.

Materials:

-

HEK293T cells

-

Reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (e.g., pGL3-IFNβ-firefly Luc).[21]

-

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV-renilla Luc).[21]

-

Transfection reagent (e.g., Lipofectamine 2000).[21]

-

Stimulants (e.g., dsDNA, 2'3'-cGAMP) or expression plasmids for cGAS and STING.

-

Dual-luciferase reporter assay system.

Procedure:

-

Co-transfect HEK293T cells with the IFN-β promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

24 hours post-transfection, stimulate the cells with the desired agonist (e.g., transfect with dsDNA or 2'3'-cGAMP).[21]

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.[21]

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[22] An increase in the normalized luciferase activity indicates activation of the IFN-β promoter.

Western Blot for Phospho-IRF3

Objective: To directly assess the activation of the STING pathway by detecting the phosphorylation of IRF3.

Materials:

-

Cells of interest (e.g., murine or human cell lines).[10]

-

Stimulant (e.g., dsDNA, 2'3'-cGAMP).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture and treat cells with the desired stimulant for the appropriate time.

-

Lyse the cells in lysis buffer on ice.[23]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-IRF3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal protein loading.[10] An increase in the phospho-IRF3 signal relative to total IRF3 indicates pathway activation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Discovery of a Novel this compound Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The cGAS-STING pathway: The role of self-DNA sensing in inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structural basis for 2′−5′/3′−5′-cGAMP synthesis by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arborassays.com [arborassays.com]

- 20. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]

- 21. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of STING Activation by cGAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. The activation of STING by its endogenous ligand, cyclic GMP-AMP (cGAMP), is a key regulatory node in this signaling cascade. This technical guide provides a comprehensive overview of the core mechanism of STING activation by this compound, detailing the molecular events from ligand binding to the initiation of downstream signaling. This document includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the key processes to serve as a resource for researchers and professionals in drug development.

The Core Mechanism of STING Activation

The activation of the STING pathway is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.

1.1. This compound Synthesis by cGAS

The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[1] This non-canonical cyclic dinucleotide, featuring both 2'-5' and 3'-5' phosphodiester bonds, serves as the second messenger that directly activates STING.[2]

1.2. This compound Binding and STING Dimerization

STING is a transmembrane protein that resides in the endoplasmic reticulum (ER) as a homodimer.[3] The binding of this compound to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change.[4] This change involves a "closing" of the LBD, effectively sequestering the this compound molecule. This ligand-induced conformational shift is the critical first step in STING activation.

1.3. STING Oligomerization and Translocation

The conformational change triggered by this compound binding promotes the oligomerization of STING dimers.[4] These higher-order STING oligomers then translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[3][5] This trafficking is an essential step for the recruitment and activation of downstream signaling components.

1.4. Recruitment and Activation of TBK1 and IRF3

At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates the C-terminal tail (CTT) of STING on multiple residues, most notably Ser366 (in human STING).[7] This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[7] TBK1, in turn, phosphorylates IRF3.

1.5. Downstream Signaling

Phosphorylated IRF3 dissociates from STING, dimerizes, and translocates to the nucleus. In the nucleus, the IRF3 dimer acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6] These cytokines are then secreted, leading to the establishment of an antiviral state in surrounding cells and the activation of an adaptive immune response.

Data Presentation: Quantitative Analysis of STING-cGAMP Interaction

The affinity of this compound for STING is a key determinant of the potency of pathway activation. The following tables summarize the equilibrium dissociation constants (Kd) and cellular effective concentrations (EC50) reported in the literature.

| Ligand | STING Variant | Method | Dissociation Constant (Kd) |

| 2'3'-cGAMP | Human STING (WT) | ITC, SPR | 3.79 nM - 9.23 nM |

| 2'3'-cGAMP | Human STING (H232) | ITC | 5.3 µM |

| 2'3'-cGAMP | Mouse STING (R231) | ITC | ~0.1 - 0.3 µM |

| 2'2'-cGAMP | Human STING (WT) | Not Specified | 287 nM |

| 3'2'-cGAMP | Human STING (WT) | ITC | 1.61 µM |

| 3'3'-cGAMP | Human STING (WT) | ITC | 1.04 µM |

Table 1: Equilibrium Dissociation Constants (Kd) for this compound and its Isomers with STING. Data compiled from multiple studies.[2][8][9] ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

| Agonist | Cell Line | Assay | Readout | EC50 |

| 2'3'-cGAMP | Human PBMCs | ELISA | IFNβ Secretion | ~70 µM |

| 2'3'-cGAMP | THP-1 | ELISA | IFNβ Secretion | 124 µM |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | ELISA | IFNβ Secretion | 39.7 µM |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | ELISA | IFNβ Secretion | 10.5 µM |

Table 2: Cellular EC50 Values for STING Agonists. Data from a study evaluating STING pathway activation.[10] PBMCs: Peripheral Blood Mononuclear Cells.

Mandatory Visualizations

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I IFN production.

Caption: A generalized experimental workflow for assessing STING activation in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the STING activation mechanism. The following are protocols for key experiments.

4.1. Cell-Based STING Activation Reporter Assay

This assay quantifies STING activation by measuring the activity of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or the IFN-β promoter.

-

Cell Lines: HEK293T or THP-1 cells stably expressing an ISRE-luciferase or IFN-β-promoter-luciferase reporter construct.

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

-

2'3'-cGAMP sodium salt.

-

Transfection reagent (for cells with low permeability to this compound, such as HEK293T).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).

-

Luminometer.

-

-

Methodology:

-

Cell Seeding: Seed reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 2'3'-cGAMP. For HEK293T cells, pre-incubate the this compound dilutions with a transfection reagent according to the manufacturer's protocol.

-

Add the this compound solutions to the cells. Include vehicle-only (negative control) and a known STING agonist as a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control. Plot the normalized luminescence as a function of this compound concentration to determine the EC50 value.[11]

-

4.2. Western Blot Analysis of STING Pathway Phosphorylation

This protocol detects the phosphorylation of key signaling proteins in the STING pathway as a marker of activation.

-

Cell Lines: THP-1, mouse embryonic fibroblasts (MEFs), or other relevant cell types.

-

Materials:

-

Complete cell culture medium.

-

2'3'-cGAMP.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and transfer equipment.

-

-

Methodology:

-

Cell Treatment: Plate cells and treat with 2'3'-cGAMP for various time points (e.g., 0, 1, 3, 6 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Develop the blot using a chemiluminescent substrate and visualize using an imaging system.

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[12]

-

4.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes upon binding of this compound to STING, providing thermodynamic parameters of the interaction.

-

Materials:

-

Purified STING protein (typically the C-terminal domain, e.g., amino acids 155-379).

-

2'3'-cGAMP.

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Isothermal titration calorimeter.

-

-

Methodology:

-

Sample Preparation: Dialyze the purified STING protein against the ITC buffer. Dissolve 2'3'-cGAMP in the same buffer.

-

ITC Experiment: Load the STING solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the this compound solution into the STING solution while maintaining a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[13]

-

4.4. Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is used to determine the high-resolution structure of the STING-cGAMP complex.

-

Materials:

-

Purified full-length STING protein.

-

2'3'-cGAMP.

-

Cryo-EM grids.

-

Vitrification apparatus (e.g., Vitrobot).

-

Transmission electron microscope equipped with a direct electron detector.

-

-

Methodology:

-

Complex Formation: Incubate purified STING with an excess of 2'3'-cGAMP to ensure complex formation.

-

Grid Preparation: Apply the STING-cGAMP complex to cryo-EM grids and plunge-freeze in liquid ethane.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.

-

Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D map of the complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM map and refine it.[4][14]

-

Conclusion

The activation of STING by this compound is a tightly regulated and dynamic process that is central to the innate immune response to cytosolic DNA. A thorough understanding of this mechanism, from the initial ligand binding and conformational changes to the downstream signaling events, is crucial for the development of novel therapeutics that target this pathway for the treatment of cancer, infectious diseases, and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of STING biology and its therapeutic potential.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interactions between cGAS-STING pathway and pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. STING cyclic dinucleotide sensing originated in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Deep Dive into the Structural Dichotomy of 2'3'-cGAMP and 3'3'-cGAMP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional distinctions between two critical cyclic dinucleotide second messengers: 2'3'-cGAMP and 3'3'-cGAMP. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core structural differences, their impact on the activation of the STING (Stimulator of Interferon Genes) pathway, and detailed methodologies for their study.

Core Structural Differences: The Phosphodiester Linkage

The fundamental difference between 2'3'-cGAMP and 3'3'-cGAMP lies in the phosphodiester bonds that cyclize the guanosine (B1672433) and adenosine (B11128) monophosphate moieties.

-

2'3'-cGAMP (Cyclic [G(2',5')pA(3',5')p]): This is the canonical mammalian cyclic dinucleotide produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. It possesses a unique combination of one 2'-5' and one 3'-5' phosphodiester linkage.[1]

-

3'3'-cGAMP (Cyclic [G(3',5')pA(3',5')p]): This isomer contains two canonical 3'-5' phosphodiester linkages. It is typically associated with bacterial origins.

This seemingly subtle variation in linkage chemistry has profound implications for the molecule's three-dimensional structure and its ability to interact with its downstream effector, STING.

Differential Activation of the STING Pathway

The structural disparity between the two cGAMP isomers directly translates into a significant difference in their ability to bind to and activate STING, a central adaptor protein in the innate immune response.

Binding Affinity to STING

2'3'-cGAMP is the high-affinity endogenous ligand for human STING. The unique 2'-5' linkage allows it to adopt a specific conformation that fits snugly into the STING binding pocket, leading to a potent activation of the downstream signaling cascade. In contrast, 3'3'-cGAMP exhibits a significantly lower binding affinity for human STING.

| Ligand | STING Variant | Binding Affinity (Kd) | Experimental Method |

| 2'3'-cGAMP | Human (Wild Type) | 3.79 nM - 9.23 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| 3'3'-cGAMP | Porcine | 12.8 µM | MicroScale Thermophoresis (MST) |

| 3'3'-cGAMP | Human | Micromolar Range | Not Specified |

Table 1: Comparative binding affinities of this compound isomers to STING. Note the significantly higher affinity (lower Kd value) of 2'3'-cGAMP for mammalian STING.

Conformational Changes in STING

The binding of 2'3'-cGAMP to the STING dimer induces a substantial conformational change. A flexible "lid" region of the STING protein closes over the bound ligand, stabilizing the active conformation and initiating downstream signaling events, including the recruitment and activation of TBK1 and IRF3, leading to the production of type I interferons. The weaker binding of 3'3'-cGAMP results in a less stable interaction and consequently, a much less potent activation of the STING pathway in mammals.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the cGAS-STING signaling pathway and the distinct molecular interactions of each this compound isomer within the STING binding pocket.

References

An In-depth Technical Guide to cGAMP Signaling in Viral and Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA, a key indicator of viral and bacterial infections, as well as cellular damage.[1] The detection of cytosolic double-stranded DNA (dsDNA) initiates a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response.[1] This guide provides a comprehensive technical overview of the cGAMP signaling pathway, its role in viral and bacterial infections, detailed experimental protocols for its study, and quantitative data to support researchers and drug development professionals in this field.

Core Mechanism of this compound Signaling

The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm.[1] This triggers a series of molecular events that lead to a robust antiviral and antibacterial state.

-

Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerizes, which activates its enzymatic function.

-

This compound Synthesis: Activated cGAS catalyzes the synthesis of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[2][3]

-

STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane.[4] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to perinuclear vesicles.[4][5]

-

TBK1 and IRF3 Recruitment and Activation: During its transit, the C-terminal tail of activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4] STING acts as a scaffold, bringing the transcription factor Interferon Regulatory Factor 3 (IRF3) into close proximity with activated TBK1.[4] TBK1 then phosphorylates both STING and IRF3.[2][4]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylation of IRF3 induces its dimerization, which unmasks a nuclear localization signal.[4] The active IRF3 dimer then translocates into the nucleus.[4]

-

Type I Interferon Production: In the nucleus, the IRF3 dimer drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[6][7]

-

NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.[2][8]

This compound Signaling in Viral Infections

The cGAS-STING pathway is a crucial defense mechanism against a wide range of DNA viruses.[6] Upon viral entry and the release of viral DNA into the cytoplasm, cGAS becomes activated, leading to the production of this compound and subsequent STING-mediated induction of IFN-I.[6] This IFN-I response establishes an antiviral state in both the infected and neighboring cells, limiting viral replication and spread.[9]

Interestingly, some RNA viruses have also been shown to activate the cGAS-STING pathway, potentially through the leakage of host mitochondrial DNA into the cytosol during infection-induced cellular stress.[2] Furthermore, recent evidence suggests that this compound itself can be incorporated into viral particles and transferred to newly infected cells, thereby priming an immediate STING-dependent antiviral response.[10][11]

This compound Signaling in Bacterial Infections

The cGAS-STING pathway also plays a significant, albeit more complex, role in the defense against intracellular bacteria.[12] The pathway can be activated by the detection of bacterial DNA in the cytoplasm.[12] Additionally, many bacteria produce their own cyclic dinucleotides (CDNs), such as c-di-GMP and c-di-AMP, which can directly bind to and activate STING, bypassing the need for cGAS.[13]

The outcome of STING activation during bacterial infection can be either protective or detrimental to the host, depending on the specific bacterium and the context of the infection.[12] While the resulting IFN-I response can aid in bacterial clearance, in some cases, it can also exacerbate inflammation and tissue damage.[12]

Data Presentation: Quantitative Analysis of this compound Signaling

The following tables summarize quantitative data related to this compound signaling in various experimental settings. These values are intended to provide a comparative overview and may vary depending on the specific experimental conditions, cell types, and pathogens used.

Table 1: this compound Concentrations in Infected Cells

| Cell Type | Pathogen/Stimulus | This compound Concentration | Reference |

| HIV-1-GFP producer cells | HIV-1-GFP (with cGAS) | 2.50 x 10⁻¹⁷ mol per infectious unit | [11] |

| 293T cGAS ENPP1-/- cells | - | ~4 nM (LOQ) | [14] |

| Conditioned medium from WT 293T cells | - | Quantifiable down to 4 nM | [15] |

Table 2: Cytokine Production Following STING Activation

| Cell Type/Model | STING Agonist | Cytokine | Concentration | Reference |

| Human Monocytes | 2'3'c-GAMP (15 µM) | IFN-β, IP-10, IL-1β, TNF-α | Significant induction | [16] |

| Human Monocytes | diABZI (100 nM) | IFN-β, IP-10, IL-1β, TNF-α | Significant induction | [16] |

| Human Monocytes | MSA-2 (25 µM) | IFN-β, IP-10, IL-1β, TNF-α | Significant induction | [16] |

| Human Monocytes | diABZI (1 nM) | IL-10, IL-19 | Strong secretion | [16] |

| Human Monocytes | MSA-2 (2.5 µM) | IL-10, IL-19 | Strong secretion | [16] |

Table 3: Viral Titer and Bacterial Load Reduction via this compound Signaling

| Model System | Pathogen | cGAS/STING Status | Outcome | Reference |

| HepG2 cells | Salmonella | STING knockout | Increased bacterial growth | [17] |

| Zebrafish | Edwardsiella piscicida | sting knockout | Increased susceptibility to infection | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound isomers.[6]

Protocol:

-

Intracellular Metabolite Extraction:

-

Culture cells to the desired density.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol.

-

Scrape and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Incubate at -80°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry using a lyophilizer or vacuum concentrator.[6]

-

Store the dried extract at -80°C.[6]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in mobile phase A (Water with 0.1% formic acid).[6]

-

Add an isotopically labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-2'3'-cGAMP).[6]

-

Inject the sample onto a reversed-phase C18 column.[6]

-

Use a gradient elution with mobile phase B (Acetonitrile with 0.1% formic acid) to separate this compound isomers.[6]

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify this compound based on its specific precursor and product ion transitions.[19]

-

Analysis of STING Phosphorylation by Western Blot

Western blotting is used to detect the phosphorylation of STING, a key indicator of its activation.

Protocol:

-

Cell Lysis:

-

Treat cells with the desired stimulus.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a Bradford assay or similar method.[20]

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.[20]

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.[20]

-

Transfer proteins to a PVDF membrane.[20]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[20]

-

Incubate the membrane with a primary antibody specific for phosphorylated STING (e.g., anti-p-STING Ser366).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

Re-probe the membrane with an antibody against total STING as a loading control.

-

Measurement of IFN-β Production by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the amount of secreted IFN-β in cell culture supernatants.

Protocol (Sandwich ELISA):

-

Plate Coating:

-

Sample and Standard Incubation:

-

Add standards of known IFN-β concentrations and experimental samples (cell culture supernatants) to the wells.

-

Incubate for 2 hours at room temperature.[21]

-

Wash the plate.

-

-

Detection:

-

Add a biotinylated detection antibody specific for IFN-β and incubate for 1 hour.[21]

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 30-60 minutes.[21][22]

-

Wash the plate.

-

Add a TMB substrate and incubate in the dark until a color develops.[21][22]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[21][22]

-

Read the absorbance at 450 nm using a microplate reader.[21]

-

Calculate the IFN-β concentration in the samples based on the standard curve.[22]

-

IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activation of the IFN-β promoter as a readout for STING pathway activation.

Protocol:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).[23][24]

-

Transfect with plasmids expressing cGAS and STING if the cell line does not endogenously express them at sufficient levels.

-

-

Stimulation and Lysis:

-

Stimulate the transfected cells with the desired agonist (e.g., this compound, viral infection).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The results are typically expressed as fold induction over an unstimulated control.[24]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

This compound Signaling Pathway

Caption: The cGAS-STING signaling pathway.

Experimental Workflow: this compound Quantification by LC-MS/MS

References

- 1. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Subcellular fractionation and IRF3 dimerization assay [bio-protocol.org]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. IRF3 dimerization assay. [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Quantification of 2′3′-cGAMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [bio-protocol.org]

- 10. Transcreener® this compound cGAS FP Assay Technical Manual [protocols.io]

- 11. Viruses transfer the antiviral second messenger this compound between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fn-test.com [fn-test.com]

- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of this compound-Luc, a sensitive and precise coupled enzyme assay to measure this compound in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of a STING-Deficient HepG2 Cell Line through CRISPR/Cas9 System and Evaluation of Its Effects on Salmonella Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. pblassaysci.com [pblassaysci.com]

- 23. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of Cyclic GMP-AMP (cGAMP) in Autoimmune Diseases: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal. The second messenger at the heart of this pathway, cyclic GMP-AMP (cGAMP), has emerged as a pivotal molecule in the pathogenesis of numerous autoimmune diseases.[1][2] Aberrant activation of the cGAS-STING pathway by self-derived DNA leads to a sustained, pathological production of type I interferons (IFNs) and other inflammatory cytokines, driving autoimmune and autoinflammatory conditions.[3][4][5] This guide provides an in-depth technical overview of the this compound signaling cascade, its dysregulation in autoimmune diseases, key experimental methodologies for its study, and its potential as a therapeutic target.

The Core Signaling Pathway: From DNA Sensing to Immune Activation

The cGAS-STING pathway is an essential mechanism for recognizing DNA in the cytoplasm, a hallmark of viral infection or cellular damage.[6] The process unfolds in a series of well-defined steps:

-

DNA Recognition by cGAS: The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) directly binds to double-stranded DNA (dsDNA) present in the cytoplasm.[4][6] This binding triggers a conformational change in cGAS, activating its enzymatic function.[4]

-

This compound Synthesis: Activated cGAS catalyzes the synthesis of 2'3' cyclic GMP-AMP (hereafter referred to as this compound) from ATP and GTP.[2] this compound functions as a second messenger, relaying the signal of cytosolic DNA.[6][7]

-

STING Activation: this compound binds to the STING protein, which is an adaptor protein primarily located on the membrane of the endoplasmic reticulum (ER).[8] This binding event induces a significant conformational change in STING, leading to its activation.[2]

-

Signal Transduction: Activated STING translocates from the ER to the Golgi apparatus.[8] During this transit, it recruits and activates TANK-binding kinase 1 (TBK1).[3][9] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][9] Activated STING can also recruit IκB kinase (IKK), leading to the activation of the NF-κB transcription factor.[9]

-

Cytokine Production: Phosphorylated IRF3 forms dimers, which, along with activated NF-κB, translocate to the nucleus.[9] Inside the nucleus, these transcription factors synergistically induce the expression of a wide array of genes, most notably type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3]

This cascade is tightly regulated to prevent inappropriate activation by self-DNA under normal physiological conditions.

References

- 1. Updated roles of cGAS-STING signaling in autoimmune diseases [ouci.dntb.gov.ua]

- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cGMP-AMP synthase paves the way to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Sentinel Within: A Technical Guide to Cytosolic DNA Sensing and cGAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of DNA within the cytoplasm is a fundamental danger signal that alerts the innate immune system to infection or cellular damage. The cyclic GMP-AMP synthase (cGAS) and its downstream effector, the stimulator of interferon genes (STING), form the central axis of a critical signaling pathway that responds to cytosolic DNA by producing type I interferons and other inflammatory cytokines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cytosolic DNA-triggered cGAMP production by cGAS. It offers a comprehensive overview of the key molecular players, their interactions, and the structural rearrangements that govern this vital immune surveillance pathway. Detailed experimental protocols for studying this pathway and a summary of key quantitative data are provided to facilitate further research and therapeutic development in areas such as infectious disease, autoimmunity, and oncology.

The cGAS-STING Signaling Pathway: An Overview

The presence of double-stranded DNA (dsDNA) in the cytosol, a cellular compartment where it is normally absent, is a potent trigger of the innate immune response.[1] This mislocalization of DNA can occur during viral or bacterial infections, or as a result of cellular stress and damage leading to the release of mitochondrial or nuclear DNA.[2][3] The cell employs a sophisticated surveillance system to detect this aberrant DNA, with the cGAS-STING pathway playing a central role.[1][2]

Upon encountering cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) binds to the DNA in a sequence-independent manner.[4] This binding event induces a significant conformational change in cGAS, leading to its activation.[4][5] Activated cGAS catalyzes the synthesis of a unique second messenger molecule, cyclic GMP-AMP (this compound), from the cellular substrates ATP and GTP.[6][7] Specifically, the this compound produced by mammalian cGAS has a distinctive 2'-5' phosphodiester bond in addition to the canonical 3'-5' bond, forming 2'3'-cGAMP.[8][9]

This newly synthesized 2'3'-cGAMP then acts as a high-affinity ligand for the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[3][10] The binding of this compound to STING induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[10][11] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[1][10] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[1] This cascade of events culminates in the establishment of an antiviral state and the orchestration of a broader immune response.

Beyond the canonical cGAS-STING pathway, other cytosolic DNA sensors exist, such as Absent in Melanoma 2 (AIM2). AIM2, upon binding cytosolic dsDNA, assembles an inflammasome complex, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions and enzymatic activity of the cGAS-STING pathway components.

Table 1: cGAS-DNA Binding Affinity

| cGAS Construct | DNA Ligand | Method | Dissociation Constant (Kd) | Reference |

| Full-length human cGAS | 45 bp dsDNA (ISD) | Fluorescence Anisotropy | ~90 nM | [14] |

| Human cGAS (catalytic domain) | 45 bp dsDNA (ISD) | Not Specified | ~10 µM | [14] |

| Mouse cGAS | 36 bp dsDNA | Not Specified | 87.6 nM | [11] |

Table 2: cGAS Enzymatic Activity

| Enzyme | Substrate | Km | kcat | Reference |

| Human cGAS | ATP | Data not available | Data not available | |

| Human cGAS | GTP | Data not available | Data not available | |

| Porcine cGAS | ATP | 28 µM | 1.8 s-1 | |

| Porcine cGAS | GTP | 25 µM | 1.8 s-1 |

Table 3: STING-cGAMP Binding Affinity

| STING Species | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Human STING | 2'3'-cGAMP | Isothermal Titration Calorimetry (ITC) | ~60 nM | [14] |

| Mouse STING | 2'3'-cGAMP | Not Specified | Data not available |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

Recombinant cGAS Expression and Purification

This protocol describes the expression and purification of recombinant human cGAS (residues 157-522) from E. coli.

Materials:

-

pET vector containing N-terminal 6xHis-SUMO2-tagged human cGAS (157-522)

-

E. coli BL21-RIL (DE3) competent cells

-

Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 400 mM NaCl, 30 mM imidazole, 10% glycerol, 1 mM DTT

-

Wash Buffer: 20 mM HEPES-KOH pH 7.5, 1 M NaCl, 30 mM imidazole, 10% glycerol, 1 mM DTT

-

Elution Buffer: 20 mM HEPES-KOH pH 7.5, 400 mM NaCl, 300 mM imidazole, 10% glycerol, 1 mM DTT

-

Ni-NTA agarose (B213101) resin

-

SUMO protease

Protocol:

-

Transform E. coli BL21-RIL (DE3) cells with the cGAS expression plasmid.

-

Grow the transformed cells in 2x 1 L M9ZB media at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Apply the clarified lysate to a gravity-flow column containing Ni-NTA resin.

-

Wash the resin with Wash Buffer.

-

Elute the 6xHis-SUMO2-cGAS protein with Elution Buffer.

-

Dialyze the eluted protein against a buffer containing 20 mM HEPES-KOH pH 7.5, 150 mM NaCl, 10% glycerol, and 1 mM DTT.

-

Cleave the 6xHis-SUMO2 tag by adding SUMO protease and incubating at 4°C overnight.

-

Remove the cleaved tag and protease by passing the protein solution over a Ni-NTA column.

-

Collect the flow-through containing the purified cGAS protein.

-

Confirm protein purity and concentration by SDS-PAGE and a Bradford assay.[15]

In Vitro this compound Synthesis Assay

This protocol details an in vitro assay to measure the synthesis of this compound by recombinant cGAS.

Materials:

-

Purified recombinant cGAS

-

Reaction Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 µM ZnCl2, 0.01% Tween-20

-

ATP and GTP stocks (10 mM)

-

dsDNA activator (e.g., 50 bp dsDNA from Bacillus subtilis or plasmid DNA)

-

HPLC system with a C18 column

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 5 mM Ammonium Acetate

-

2'3'-cGAMP standard

Protocol:

-

Set up the enzymatic reaction in a final volume of 50 µL.

-

To the Reaction Buffer, add ATP and GTP to a final concentration of 100 µM each.

-

Add the dsDNA activator to a final concentration of 2 nM.

-

Initiate the reaction by adding purified cGAS to a final concentration of 0.1 µM.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the reaction mixture at 16,000 x g for 10 minutes to pellet any precipitate.

-

Analyze 20 µL of the supernatant by HPLC.

-

Separate the reaction products on a C18 column using a gradient of Mobile Phase A and B.

-

Detect this compound by monitoring absorbance at 256 nm.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of 2'3'-cGAMP.

Cellular Assay for STING Pathway Activation

This protocol describes how to assess the activation of the cGAS-STING pathway in cultured cells by measuring the phosphorylation of key signaling proteins via Western blotting and the induction of IFN-β mRNA by qRT-PCR.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

-

dsDNA probe (e.g., 80 bp dsDNA)

-

Transfection reagent (e.g., jetPRIME®)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., Bradford)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-pSTING (S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for Ifnb1 and a housekeeping gene (e.g., Gapdh)

Protocol:

Cell Culture and Transfection:

-

Seed MEFs in 6-well plates and grow to 60-80% confluency.

-

Prepare the dsDNA probe by annealing complementary 80 bp ssDNA oligonucleotides.

-

Transfect the cells with the dsDNA probe using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 6 hours at 37°C.

Western Blot Analysis:

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.[1][16]

qRT-PCR Analysis:

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using SYBR Green master mix and primers for Ifnb1 and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of Ifnb1 mRNA.[16][17]

Conclusion

The cGAS-STING pathway represents a critical first line of defense against pathogens and cellular insults. A thorough understanding of the molecular mechanisms that govern the production of this compound by cGAS in response to cytosolic DNA is paramount for the development of novel therapeutics. This guide has provided a detailed overview of the signaling cascade, a compilation of key quantitative data, and comprehensive experimental protocols to aid researchers in this endeavor. The continued exploration of this pathway holds immense promise for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for detection of this compound-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merton.ox.ac.uk [merton.ox.ac.uk]

- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 11. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA-binding mechanisms of human and mouse cGAS: a comparative MD and MM/GBSA study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Mouse-Reactive STING Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

regulation of cGAMP levels in the cell

An In-depth Technical Guide to the Cellular Regulation of cGAMP

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (this compound) is a pivotal second messenger in the innate immune system, acting as the direct endogenous activator of the STING (Stimulator of Interferon Genes) pathway. The precise control of cellular this compound concentration is critical for mounting an appropriate immune response against pathogens and malignant cells while preventing excessive inflammation and autoimmunity. This technical guide provides a comprehensive overview of the core mechanisms governing this compound homeostasis: its synthesis by cGAS, its degradation by the ectoenzyme ENPP1, and its complex network of transport into, out of, and between cells. We present quantitative data, detailed experimental methodologies, and pathway visualizations to equip researchers and drug development professionals with a thorough understanding of these regulatory nodes, which represent promising targets for novel therapeutics.

This compound Synthesis: The Role of cGAS

The synthesis of 2'3'-cGAMP is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), the primary cytosolic sensor for double-stranded DNA (dsDNA).[1][2] The presence of dsDNA in the cytoplasm, a hallmark of viral infection or cellular damage, triggers the activation of cGAS. Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that creates a catalytic pocket.[1][3] Within this active site, cGAS catalyzes the condensation of ATP and GTP to form 2'3'-cGAMP, a molecule with a unique phosphodiester linkage between the 2'-OH of guanosine (B1672433) and the 5'-phosphate of adenosine.[2][3] This newly synthesized this compound then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum membrane.[4][5]

Quantitative Data: cGAS Activity

While detailed kinetic parameters for human cGAS are context-dependent (e.g., on DNA length and concentration), its activation is known to be highly specific for dsDNA over single-stranded DNA or RNA.[2][6] The primary quantitative assessment involves measuring the product, this compound, in cellular extracts or in vitro reactions.

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of this compound isomers due to its high sensitivity and ability to distinguish between 2'3'-cGAMP, 3'3'-cGAMP, and other cyclic dinucleotides.[7]

Objective: To extract and quantify intracellular this compound from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (80%), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Refrigerated centrifuge (>15,000 x g)

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system with a reversed-phase C18 column

-

Analytical standards for 2'3'-cGAMP and an isotopically labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-2'3'-cGAMP)[7]

Methodology:

-

Cell Culture: Grow cells to the desired confluency in a multi-well plate.

-

Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS. This step is crucial to remove any extracellular this compound.

-

Metabolite Extraction:

-

Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate format).[7]

-

Use a cell scraper to detach the cells and transfer the resulting cell suspension into a microcentrifuge tube.

-

-

Protein Precipitation:

-

Vortex the tube vigorously for 1 minute.

-

Incubate at -80°C for at least 1 hour to ensure complete protein precipitation.[7]

-

-

Clarification: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the small molecule metabolites including this compound, to a new, clean microcentrifuge tube.[7]

-

Drying: Dry the supernatant completely using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.[7]

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a small, precise volume of mobile phase (e.g., Water with 0.1% formic acid).

-

Add a known concentration of the isotopically labeled internal standard to all samples and calibration standards. This allows for accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.

-

Inject the samples onto the LC-MS/MS system. The separation is typically achieved using a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.

-

Quantify this compound levels by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve prepared with known concentrations of the analytical standard.[7]

-

This compound Degradation: The Role of ENPP1